molecular formula C13H18N2O4 B062353 3-Boc-amino-3-(3-pyridyl)-propionic acid CAS No. 166194-68-9

3-Boc-amino-3-(3-pyridyl)-propionic acid

Cat. No.: B062353
CAS No.: 166194-68-9
M. Wt: 266.29 g/mol
InChI Key: GQWRNLFTLLZYBJ-UHFFFAOYSA-N
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Description

3-Boc-amino-3-(3-pyridyl)-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridyl group attached to a propionic acid backbone. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-amino-3-(3-pyridyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the pyridyl group. One common method involves the reaction of 3-aminopropionic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. The pyridyl group can then be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

3-Boc-amino-3-(3-pyridyl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Boc-amino-3-(3-pyridyl)-propionic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Boc-amino-3-(3-pyridyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing for selective reactions at other sites of the molecule. The pyridyl group can participate in various interactions, including hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Boc-amino-3-(2-pyridyl)-propionic acid
  • 3-Boc-amino-3-(4-pyridyl)-propionic acid
  • 3-Boc-amino-3-(3-pyridyl)-butanoic acid

Uniqueness

3-Boc-amino-3-(3-pyridyl)-propionic acid is unique due to the position of the pyridyl group on the propionic acid backbone. This positioning can influence the compound’s reactivity and interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWRNLFTLLZYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441833
Record name 3-BOC-AMINO-3-(3-PYRIDYL)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166194-68-9
Record name 3-BOC-AMINO-3-(3-PYRIDYL)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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